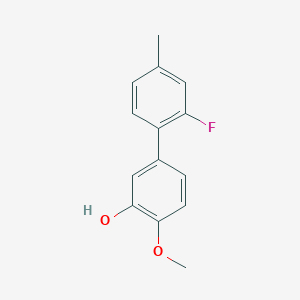

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol

Description

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol is a substituted phenolic compound featuring a methoxy group at position 2 and a 2-fluoro-4-methylphenyl substituent at position 5 of the benzene ring. The fluorine atom and methyl group on the aryl substituent likely enhance lipophilicity and metabolic stability, making it a candidate for bioactive molecule development .

Properties

IUPAC Name |

5-(2-fluoro-4-methylphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-9-3-5-11(12(15)7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYKCFFUCPVURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685478 | |

| Record name | 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-77-8 | |

| Record name | [1,1′-Biphenyl]-3-ol, 2′-fluoro-4-methoxy-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Phenolic Hydroxyl Group

Starting Material : 2-Methoxyphenol (guaiacol) undergoes acetylation to protect the hydroxyl group.

Procedure :

Mechanistic Insight :

Acetylation neutralizes the acidic hydroxyl group, preventing oxidation or undesired electrophilic substitution during subsequent steps.

Regioselective Bromination

Intermediate : 1-Acetoxy-2-methoxybenzene undergoes bromination at position 5.

Procedure :

-

Reagents : Bromine (Br₂), iron powder (catalyst), dimethylformamide (DMF).

-

Conditions : 70–80°C for 5 hours.

-

Outcome : 5-Bromo-1-acetoxy-2-methoxybenzene (yield: ~78–83%).

Regiochemical Control :

The methoxy group (ortho/para-directing) and acetoxy group (meta-directing) jointly direct bromination to position 5.

Suzuki-Miyaura Cross-Coupling

Intermediate : 5-Bromo-1-acetoxy-2-methoxybenzene reacts with 2-fluoro-4-methylphenylboronic acid .

Procedure :

-

Reagents : Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), dioxane/water (solvent).

-

Conditions : Reflux at 100°C for 12–24 hours.

-

Outcome : 5-(2-Fluoro-4-methylphenyl)-1-acetoxy-2-methoxybenzene (yield: ~65–75%).

Optimization Factors :

-

Catalyst Loading : 2–5 mol% Pd for balance between cost and efficiency.

-

Solvent System : Aqueous dioxane enhances boronic acid solubility.

Deprotection of Acetoxy Group

Intermediate : 5-(2-Fluoro-4-methylphenyl)-1-acetoxy-2-methoxybenzene undergoes hydrolysis.

Procedure :

-

Conditions : 80°C for 3–5 hours.

-

Outcome : 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol (yield: ~70–78%).

Analytical Validation :

-

¹H NMR : Loss of acetyl peak (~δ 2.3 ppm) and appearance of phenolic –OH (~δ 5.5 ppm).

-

HPLC : Purity >98% confirmed via reverse-phase chromatography.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

Approach : Direct alkylation of 2-methoxyphenol with 2-fluoro-4-methylbenzyl chloride.

Challenges :

-

Poor regioselectivity due to competing ortho/meta/para substitution.

-

Low yields (~30–40%) due to steric hindrance from the methoxy group.

Ullmann Coupling

Approach : Copper-mediated coupling of 5-iodo-2-methoxyphenol with 2-fluoro-4-methylbenzene.

Limitations :

Comparative Analysis of Methods

| Parameter | Suzuki Coupling Route | Friedel-Crafts Route | Ullmann Coupling Route |

|---|---|---|---|

| Overall Yield | 65–75% | 30–40% | 45–55% |

| Regioselectivity | High | Low | Moderate |

| Functional Tolerance | Excellent | Poor | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core heterocycles, and pharmacological activities. Below is a detailed comparison:

Structural Analogs with Aromatic/Heteroaromatic Substituents

Schiff Base Derivatives

Compounds like (E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol () introduce imine functional groups, enabling antioxidant and enzyme inhibition properties. These derivatives often exhibit enhanced solubility in polar solvents compared to non-Schiff base analogs .

Alkoxy Alcohol Derivatives

Eugenol-based derivatives such as 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol () demonstrate insecticidal activity (EC₅₀ = 12 μM in Sf9 cells). The tert-butoxy group increases steric bulk, improving lipid nanosystem encapsulation efficiency (>90%) .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Notable Activity |

|---|---|---|---|---|

| 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol* | C₁₄H₁₃FO₂ | 244.25 | ~2.8 | N/A (Inferred from analogs) |

| 5-(3-Iodothiophen-2-yl)-2-methoxyphenol | C₁₁H₉IO₂S | 332.16 | ~3.5 | Synthetic intermediate |

| 5-(1H-Benzimidazol-2-yl)-2-methoxyphenol | C₁₄H₁₂N₂O₂ | 240.26 | ~2.1 | Antihypertensive |

| 4-O-Methyldopamine | C₉H₁₃NO₂ | 167.20 | ~0.9 | Neurotransmitter metabolite |

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : Fluorinated derivatives (e.g., target compound) exhibit higher logP values, favoring blood-brain barrier penetration.

- Bioactivity : Substituent polarity (e.g., benzimidazole’s NH groups) correlates with receptor-binding efficiency, as seen in antihypertensive activity .

- Synthetic Complexity: Iodocyclization () and Schiff base formation () are common routes for functionalizing the 2-methoxyphenol core.

Biological Activity

Overview

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom and a methoxy group on its aromatic ring, which may enhance its biological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHF O

- CAS Number : 1261996-77-8

The unique arrangement of functional groups, including the fluorine and methoxy substituents, contributes to its distinctive chemical behavior and potential efficacy in various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

The presence of the fluorine atom is believed to enhance the compound's binding affinity to these targets, thereby increasing its potency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects were quantified using cell viability assays, revealing a dose-dependent response.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

-

Antimicrobial Efficacy Study :

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against multiple pathogens. The results indicated that the compound could serve as a potential candidate for developing new antibacterial therapies, particularly against resistant strains. -

Anticancer Mechanism Exploration :

A recent study explored the mechanism through which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other phenolic compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 4-(3-Fluoro-4-methylphenyl)-2-methoxyphenol | Moderate | Yes |

| 2-Methoxyphenol | Low | No |

Q & A

Q. What are the recommended synthetic routes for 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is typical:

Friedel-Crafts alkylation of 2-methoxyphenol with 2-fluoro-4-methylbenzyl chloride under acidic conditions (e.g., AlCl₃ catalyst at 0–5°C).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (60–75%) requires strict control of temperature and stoichiometry .

- Critical Parameters : Excess AlCl₃ may lead to over-alkylation; anhydrous conditions prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in this compound?

- Methodological Answer :

- ¹H NMR :

- Methoxy group (δ 3.80–3.85 ppm, singlet).

- Fluorine-induced splitting in the 2-fluoro-4-methylphenyl group (e.g., aromatic protons at δ 6.90–7.20 ppm with coupling constants J = 8–10 Hz for ortho-fluorine effects) .

- ¹³C NMR : Fluorine coupling in the aromatic carbons (C-F splitting ~25–30 Hz) confirms substitution patterns .

- IR : A broad O-H stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) validate structural motifs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Store below -20°C in inert atmospheres to prevent oxidation .

- pH Sensitivity : Hydrolysis of the methoxy group is negligible below pH 9.0 but accelerates under strong alkaline conditions (e.g., pH > 12) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 4-methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Withdraws electron density via inductive effects, activating the aryl ring for electrophilic substitution at the para position.

- Methyl Group : Donates electrons via hyperconjugation, directing nucleophilic attacks to the meta position.

- Experimental Validation : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to compare reaction rates with/without substituents. Monitor regioselectivity via HPLC-MS .

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps for hydrogen-bonding sites.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using GROMACS with CHARMM36 force fields. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory NMR and crystallographic data on analogous compounds guide structural refinement?

- Methodological Answer :

- Case Study : If X-ray data for 5-(3-methoxyphenethyl)-4-(2-methoxyphenyl)-4H-triazol-3-ol (Acta Cryst. E, 2008) shows a planar triazole ring but NMR suggests puckering, perform:

Variable-Temperature NMR to assess conformational flexibility.

Hirshfeld Surface Analysis to identify intermolecular forces influencing crystal packing .

Q. What experimental designs are optimal for assessing environmental persistence and ecotoxicity?

- Methodological Answer :

- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions (25°C, 60% humidity).

- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algae growth inhibition assays. Correlate results with logP values (predicted ~2.8) to assess bioaccumulation potential .

Key Research Challenges

- Synthetic Scalability : Minimize byproducts in multi-step syntheses through flow chemistry optimization.

- Biological Activity : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays to identify therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.